molecular formula C16H20N2O B7469460 4-cyano-N-cyclohexyl-N-ethylbenzamide

4-cyano-N-cyclohexyl-N-ethylbenzamide

Cat. No.: B7469460
M. Wt: 256.34 g/mol
InChI Key: CQVFKIOUIONOIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-cyano-N-cyclohexyl-N-ethylbenzamide is an organic compound with the molecular formula C16H20N2O It is characterized by the presence of a cyano group (-CN) attached to the benzene ring, along with cyclohexyl and ethyl groups attached to the amide nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyano-N-cyclohexyl-N-ethylbenzamide typically involves the following steps:

    Formation of the Benzamide Core: The starting material, 4-cyanobenzoic acid, is converted to 4-cyanobenzoyl chloride using thionyl chloride (SOCl2) under reflux conditions.

    Amidation Reaction: The 4-cyanobenzoyl chloride is then reacted with cyclohexylamine and ethylamine in the presence of a base such as triethylamine (TEA) to form the desired amide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Handling of Reagents: Large quantities of 4-cyanobenzoic acid, thionyl chloride, cyclohexylamine, and ethylamine are handled using automated systems.

    Optimized Reaction Conditions: Reaction conditions such as temperature, pressure, and reaction time are optimized to maximize yield and purity.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-cyano-N-cyclohexyl-N-ethylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction of the cyano group to an amine can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

4-cyano-N-cyclohexyl-N-ethylbenzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders.

    Material Science: The compound is explored for its use in the synthesis of novel polymers and materials with unique properties.

    Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Applications: The compound is investigated for its potential use as an intermediate in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-cyano-N-cyclohexyl-N-ethylbenzamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.

    Pathways Involved: It can influence signaling pathways, such as those involving neurotransmitters or second messengers, leading to physiological effects.

Comparison with Similar Compounds

Similar Compounds

    4-cyano-N-cyclohexyl-N-methylbenzamide: Similar structure but with a methyl group instead of an ethyl group.

    4-cyano-N-cyclohexyl-N-propylbenzamide: Similar structure but with a propyl group instead of an ethyl group.

    4-cyano-N-cyclohexyl-N-isopropylbenzamide: Similar structure but with an isopropyl group instead of an ethyl group.

Uniqueness

4-cyano-N-cyclohexyl-N-ethylbenzamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the ethyl group may influence its pharmacokinetic and pharmacodynamic profile, making it a valuable compound for research and development.

Properties

IUPAC Name

4-cyano-N-cyclohexyl-N-ethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O/c1-2-18(15-6-4-3-5-7-15)16(19)14-10-8-13(12-17)9-11-14/h8-11,15H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQVFKIOUIONOIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCCCC1)C(=O)C2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.